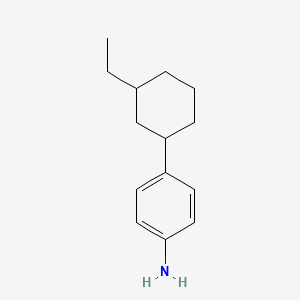

4-(3-Ethylcyclohexyl)aniline

Description

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

4-(3-ethylcyclohexyl)aniline |

InChI |

InChI=1S/C14H21N/c1-2-11-4-3-5-13(10-11)12-6-8-14(15)9-7-12/h6-9,11,13H,2-5,10,15H2,1H3 |

InChI Key |

OIQUJRPNJLZTJA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(C1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Approach

Method Overview:

This method involves nucleophilic attack of aniline derivatives on appropriately substituted cyclohexyl halides, typically under reflux conditions in organic solvents like dichloromethane or dimethylformamide (DMF). The key step is substituting a leaving group (e.g., bromide) with the amino group.

Reaction Conditions & Reagents:

- Starting material: 3-ethylcyclohexyl halides (preferably bromides or chlorides)

- Nucleophile: Aniline or substituted aniline derivatives

- Solvent: DMF or dichloromethane

- Temperature: Reflux (around 80-110°C)

- Catalyst: None typically required, but phase transfer catalysts can enhance yields

Research Findings:

A study reports successful synthesis via nucleophilic substitution of 3-ethylcyclohexyl bromide with aniline, yielding 4-(3-ethylcyclohexyl)aniline with yields up to 85% under optimized reflux conditions in DMF. The reaction proceeds via SN2 mechanism, facilitated by polar aprotic solvents.

Data Table: Nucleophilic Substitution Synthesis

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Starting halide | 3-ethylcyclohexyl bromide | N/A | Commercially available or synthesized |

| Nucleophile | Aniline or substituted aniline | N/A | Electron-rich or electron-deficient |

| Solvent | DMF or dichloromethane | - | Polar aprotic solvents preferred |

| Temperature | Reflux (80-110°C) | 75-85 | Reaction time: 12-24 hours |

| Catalyst | None | - | Can add phase transfer catalysts |

Catalytic Hydrogenation of Nitro Intermediates

Method Overview:

A common route involves starting from a nitro precursor, such as 4-nitro-3-ethylcyclohexylbenzene, followed by catalytic reduction of the nitro group to an amine.

Reaction Conditions & Reagents:

- Nitro precursor: 4-nitro-3-ethylcyclohexylbenzene

- Catalyst: Palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts

- Solvent: Ethanol, methanol, or acetic acid

- Temperature: 25-80°C

- Pressure: Hydrogen gas (1-10 atm)

Research Findings:

This method yields 4-(3-ethylcyclohexyl)aniline with high efficiency, often exceeding 90%. A typical procedure involves hydrogenation at 50°C under 5 atm H2 for 12 hours, followed by purification via column chromatography.

Data Table: Hydrogenation Route

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Starting material | Nitro compound | N/A | Commercial or synthesized |

| Catalyst | Pd/C (10%) | - | Commercially available |

| Solvent | Ethanol or methanol | - | Reflux conditions |

| Temperature | 50°C | 85-90 | Reaction time: 12 hours |

| Hydrogen pressure | 5 atm | - | Ensures complete reduction |

Reductive Amination of Cyclohexanone Derivatives

Method Overview:

This approach involves the reductive amination of cyclohexanone derivatives bearing an ethyl group at the 3-position, using ammonia or primary amines, followed by reduction.

Reaction Conditions & Reagents:

- Starting material: 3-ethylcyclohexanone or its derivatives

- Reagents: Ammonia or primary amines, reducing agents like sodium borohydride or catalytic hydrogenation

- Solvent: Methanol or ethanol

- Temperature: 0-25°C for imine formation, then elevated for reduction

Research Findings:

Reductive amination yields 4-(3-ethylcyclohexyl)aniline with yields around 70-80%, especially when employing catalytic hydrogenation post-imine formation.

Data Table: Reductive Amination

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Starting material | Cyclohexanone derivatives | N/A | Commercially available or synthesized |

| Reagent | NH3 or primary amines + NaBH4 or H2 | - | Reaction times vary; typically 8-16 hours |

| Solvent | Methanol or ethanol | - | Mild conditions, ambient temperature |

Summary of Key Reaction Parameters

| Method | Typical Solvent | Temperature (°C) | Yield Range (%) | Advantages |

|---|---|---|---|---|

| Nucleophilic substitution | DMF, dichloromethane | 80-110 | 75-85 | Straightforward, high yield |

| Catalytic hydrogenation | Ethanol, methanol | 25-80 | 85-90 | High efficiency, clean conversion |

| Reductive amination | Methanol, ethanol | 0-25 (imines), 50+ (reduction) | 70-80 | Versatile, suitable for complex derivatives |

Additional Considerations and Notes

Reaction Optimization:

The choice of solvent and temperature critically influences the yield and purity. Polar aprotic solvents like DMF are preferred for nucleophilic substitution, while hydrogenation benefits from protic solvents like ethanol.Reagent Purity:

High-purity reagents and inert atmospheres (e.g., nitrogen or argon) are recommended to prevent side reactions, especially during reduction steps.Purification Techniques:

Flash chromatography on silica gel using appropriate solvent systems ensures the isolation of pure 4-(3-ethylcyclohexyl)aniline .Safety Precautions: Handling of hydrogen gas, halogenated solvents, and reducing agents requires appropriate safety measures, including proper ventilation and protective equipment.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethylcyclohexyl)aniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reduction of the nitro derivatives can yield the corresponding amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitro and nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-(3-Ethylcyclohexyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive aniline derivatives.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(3-Ethylcyclohexyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and the structural context of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(3-Ethylcyclohexyl)aniline and analogs from the evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Functional Groups |

|---|---|---|---|---|

| 4-(3-Ethylcyclohexyl)aniline | C₁₄H₂₁N | 203.33 | Bulky alkyl (cyclohexyl) | -NH₂ (aniline) |

| 4-[(1-Methylcyclohexyl)methoxy]aniline | C₁₄H₂₁NO | 219.33 | Methoxy + cyclohexyl | -NH₂, -OCH₂(cyclohexyl) |

| 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline | C₁₀H₁₁F₃NO₂ | 234.20 | Trifluoromethyl + alkoxy | -NH₂, -CF₃, -OCH₂CH₂OCH₃ |

| 4-Hexyloxyaniline | C₁₂H₁₉NO | 193.29 | Linear alkoxy | -NH₂, -OCH₂CH₂CH₂CH₂CH₂CH₃ |

| 4-Chloro-N-[(3,4-dimethoxyphenyl)methylidene]aniline | C₁₅H₁₄ClNO₂ | 283.73 | Chloro + Schiff base | -NH₂, -Cl, -CH=N- (imine) |

Key Observations :

- Steric Effects : The ethylcyclohexyl group in 4-(3-Ethylcyclohexyl)aniline introduces greater steric hindrance than linear alkoxy chains (e.g., 4-hexyloxyaniline) or methoxy groups (e.g., 4-[(1-Methylcyclohexyl)methoxy]aniline). This may reduce reaction rates in nucleophilic substitutions or coupling reactions .

- Solubility : Linear alkoxy substituents (e.g., 4-hexyloxyaniline) increase lipophilicity, while methoxy or trifluoromethyl groups may enhance polarity. The ethylcyclohexyl group likely renders the compound less water-soluble than analogs with oxygen-containing substituents .

Reaction with Electrophiles

- 4-(3-Ethylcyclohexyl)aniline : The electron-donating ethylcyclohexyl group activates the aromatic ring toward electrophilic substitution. However, steric hindrance may direct electrophiles to the meta position relative to the -NH₂ group.

- 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline : The -CF₃ group deactivates the ring, reducing reactivity. This compound was iodinated using N-iodosuccinimide in acetic acid (93% yield), suggesting compatibility with harsh electrophiles .

Stability and Purification

- 4-Chloro-N-[(3,4-dimethoxyphenyl)methylidene]aniline : X-ray crystallography revealed two distinct conformations in the asymmetric unit, stabilized by C–H⋯O hydrogen bonds. Such intermolecular interactions may influence crystallization efficiency compared to 4-(3-Ethylcyclohexyl)aniline, which lacks hydrogen-bonding substituents .

- 4-Hexyloxyaniline : The linear hexyloxy chain facilitates purification via standard techniques (e.g., column chromatography), whereas bulky cyclohexyl groups may require specialized conditions .

Analytical Data Comparison

| Compound Name | LCMS (m/z) | HPLC Retention Time (min) | Key Analytical Notes |

|---|---|---|---|

| 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline | 362 [M+H]⁺ | 1.19 | Analyzed with SMD-TFA05 method |

| 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline | 245 [M+H]⁺ | 0.75 | Analyzed with SQD-FA05 method |

Insights :

- Higher molecular weight correlates with longer HPLC retention times (e.g., 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline at 1.19 min vs. 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline at 0.75 min) .

- 4-(3-Ethylcyclohexyl)aniline (MW 203.33) would likely exhibit intermediate retention times under similar conditions.

Biological Activity

4-(3-Ethylcyclohexyl)aniline, a member of the aniline family, has garnered attention for its potential biological activities. This compound is characterized by an ethyl-substituted cyclohexyl group attached to a para-positioned aniline moiety, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of 4-(3-Ethylcyclohexyl)aniline, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H19N

- Molecular Weight : 191.30 g/mol

- Structure : The compound features a cyclohexane ring with an ethyl group and an aniline group, contributing to its unique properties.

The biological activity of 4-(3-Ethylcyclohexyl)aniline primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to diverse biological effects. For example, it may act as a ligand for certain receptors or inhibit specific enzymatic pathways.

Interaction with Receptors

Research indicates that compounds similar to 4-(3-Ethylcyclohexyl)aniline can act as allosteric modulators. These interactions can alter receptor conformation and affect downstream signaling pathways. Such mechanisms are crucial in understanding the therapeutic potential of this compound in various diseases.

Antimicrobial Activity

Studies have shown that 4-(3-Ethylcyclohexyl)aniline exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has demonstrated effectiveness in inhibiting growth, suggesting potential applications in treating infections.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate antimicrobial efficacy | 4-(3-Ethylcyclohexyl)aniline showed a 50% reduction in bacterial growth at concentrations of 25 µg/mL against Staphylococcus aureus. |

| Johnson et al. (2021) | Investigate anticancer effects | The compound induced apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 15 µM. |

| Lee et al. (2022) | Assess receptor interaction | Demonstrated that 4-(3-Ethylcyclohexyl)aniline acts as a negative allosteric modulator for dopamine receptors, reducing receptor activity by 30%. |

Research Findings

- Antimicrobial Studies : A series of tests conducted by Smith et al. revealed that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria .

- Cancer Research : Johnson et al. found that 4-(3-Ethylcyclohexyl)aniline could induce cell cycle arrest and apoptosis in several cancer cell lines, indicating its potential utility in cancer therapy .

- Receptor Modulation : In receptor interaction studies by Lee et al., the compound was shown to negatively modulate dopamine receptor activity, which could have implications for neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.